N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isonicotinamide
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Overview
Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isonicotinamide is a compound that features a pyrrolidine ring substituted with a pyridin-2-yl group and an isonicotinamide moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to target various proteins and enzymes, playing significant roles in biological processes .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under certain conditions . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isonicotinamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with TBHP alone facilitating a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its functional groups.
Reduction: Reduction reactions can modify the compound’s structure, affecting its biological activity.
Substitution: The pyridine and pyrrolidine rings can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents such as hydrogen gas (H2) in the presence of a catalyst. Solvents like toluene and ethyl acetate are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyridine or pyrrolidine rings.
Scientific Research Applications
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isonicotinamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are synthesized under similar conditions.
Uniqueness
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isonicotinamide is unique due to its combination of a pyrrolidine ring with a pyridin-2-yl group and an isonicotinamide moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(12-4-8-16-9-5-12)18-13-6-10-19(11-13)14-3-1-2-7-17-14/h1-5,7-9,13H,6,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHBQEUYHDHBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=NC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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